(2-Cyanoquinolin-8-yl) acetate
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Overview
Description
(2-Cyanoquinolin-8-yl) acetate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a cyano group at the 2-position and an acetate group at the 8-position of the quinoline ring, making it a unique and valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyanoquinolin-8-yl) acetate typically involves the cyanoacetylation of quinoline derivatives. One common method includes the reaction of 2-cyanoquinoline with acetic anhydride under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as montmorillonite K-10, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2-Cyanoquinolin-8-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,8-dione derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetate group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine.
Major Products Formed
Oxidation: Quinoline-2,8-dione derivatives.
Reduction: 2-Aminoquinolin-8-yl acetate.
Substitution: Various halogenated or alkylated quinoline derivatives.
Scientific Research Applications
(2-Cyanoquinolin-8-yl) acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-Cyanoquinolin-8-yl) acetate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the quinoline ring can intercalate into DNA, disrupting its function. This dual interaction can lead to the inhibition of key enzymes and pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
Quinoline-2,4-dione: Exhibits diverse biological activities and is used in drug development.
2-Aminoquinoline: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
(2-Cyanoquinolin-8-yl) acetate stands out due to its unique combination of a cyano group and an acetate group on the quinoline ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2-cyanoquinolin-8-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c1-8(15)16-11-4-2-3-9-5-6-10(7-13)14-12(9)11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZKJCRVTIEPIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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